Methyl 4-bromo-5-fluoro-2-nitrobenzoate

Description

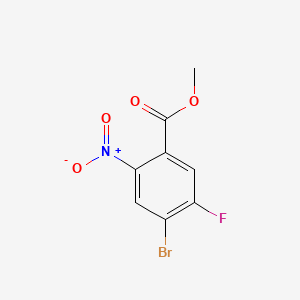

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-5-fluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMNCYDJGIMYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737321 | |

| Record name | Methyl 4-bromo-5-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220886-29-2 | |

| Record name | Methyl 4-bromo-5-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromo-5-fluoro-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-5-fluoro-2-nitrobenzoate (CAS: 1220886-29-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-bromo-5-fluoro-2-nitrobenzoate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₅BrFNO₄.[1][2] Its structure, characterized by the presence of bromo, fluoro, and nitro functional groups on a methyl benzoate scaffold, makes it a versatile intermediate for the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1220886-29-2 | [1][3] |

| Molecular Formula | C₈H₅BrFNO₄ | [1][2] |

| Molecular Weight | 278.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzoic acid, 4-bromo-5-fluoro-2-nitro-, methyl ester; 4-Bromo-5-fluoro-2-nitro-benzoic acid methyl ester | [1] |

| Appearance | White to Brown powder to crystal | |

| Purity | >98.0% (GC) | |

| Melting Point | 69.0 - 73.0 °C | |

| Boiling Point (Predicted) | 337.6 ± 42.0 °C | |

| Density (Predicted) | 1.742 ± 0.06 g/cm³ |

Note: Some physical properties are predicted values from chemical databases.

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-bromo-5-fluoro-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid

This protocol is based on established esterification methods for similar aromatic carboxylic acids.

Materials:

-

4-bromo-5-fluoro-2-nitrobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-5-fluoro-2-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Discovery and Development

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it a valuable intermediate in the synthesis of pharmaceutical compounds. Of particular note is its use in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4]

Role as an Intermediate for PARP Inhibitors

PARP inhibitors are a class of drugs that have shown significant efficacy in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[4] this compound serves as a key starting material in the synthesis of novel pyrrolidine derivatives that exhibit PARP inhibitory activity.

The following experimental workflow illustrates the initial steps in the synthesis of a PARP inhibitor precursor starting from this compound, as described in patent literature.

Caption: Synthetic pathway from the title compound to a PARP inhibitor scaffold.

Experimental Protocol: Synthesis of Methyl 2-amino-4-bromo-5-fluorobenzoate

This protocol outlines the reduction of the nitro group of this compound to an amine, a critical step in its utilization as a synthetic intermediate.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Celite®

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

To a stirred suspension of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite®.

-

Wash the Celite® pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-amino-4-bromo-5-fluorobenzoate.

Signaling Pathway Context: PARP Inhibition

This compound is a precursor to molecules that inhibit PARP, an enzyme central to the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. In cancer cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality, a state where the combination of two non-lethal defects leads to cell death.[4][5]

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility as a precursor for the synthesis of PARP inhibitors highlights its importance in the development of targeted cancer therapies. This guide provides essential technical information to support researchers and drug development professionals in the effective and safe use of this compound in their work. Further research into the applications of this and similar fluorinated building blocks will undoubtedly continue to advance the field of drug discovery.

References

- 1. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H5BrFNO4) [pubchemlite.lcsb.uni.lu]

- 3. 1220886-29-2|this compound|BLD Pharm [bldpharm.com]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of Methyl 4-bromo-5-fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for methyl 4-bromo-5-fluoro-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the structural properties, synthesis protocols, and relevant chemical data to support research and development in the chemical sciences.

Chemical Structure and Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₅BrFNO₄. Its structure is characterized by a benzene ring substituted with a methyl ester, a nitro group, a bromine atom, and a fluorine atom at positions 1, 2, 4, and 5, respectively.

Key Structural Information:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅BrFNO₄ |

| Molecular Weight | 278.03 g/mol |

| CAS Number | 1220886-29-2 |

| SMILES | COC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)F |

| InChI | InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 |

| InChIKey | HPMNCYDJGIMYKN-UHFFFAOYSA-N |

Below is a two-dimensional representation of the chemical structure of this compound.

Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromo-5-fluorobenzoic acid. The first step involves the nitration of the benzene ring, followed by the esterification of the carboxylic acid group.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-5-fluoro-2-nitrobenzoic acid

This procedure outlines the nitration of 4-bromo-5-fluorobenzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-5-fluorobenzoic acid | 219.01 | 10.0 g | 0.0457 mol |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Fuming Nitric Acid (90%) | 63.01 | 10 mL | ~0.22 mol |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromo-5-fluorobenzoic acid (10.0 g, 0.0457 mol).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (50 mL) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Once the starting material is completely dissolved, begin the dropwise addition of fuming nitric acid (10 mL) via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the crude product in a vacuum oven at 50 °C to a constant weight.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-bromo-5-fluoro-2-nitrobenzoic acid.

Expected Yield: ~85-95%

Step 2: Synthesis of this compound

This procedure describes the esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid to the final product.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-5-fluoro-2-nitrobenzoic acid | 264.01 | 5.387 g | 20.40 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.870 g | 42.47 mmol |

| Methyl Iodide (CH₃I) | 141.94 | 8.789 g (3.86 mL) | 61.92 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 80.0 mL | - |

Procedure:

-

To a stirred solution of 4-bromo-5-fluoro-2-nitrobenzoic acid (5.387 g, 20.40 mmol) in DMF (80.0 mL) in a 250 mL round-bottom flask, add potassium carbonate (5.870 g, 42.47 mmol) at 0 °C.

-

Add methyl iodide (8.789 g, 61.92 mmol) dropwise to the suspension.

-

After stirring at 0 °C for 15 minutes, heat the reaction mixture to 40 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Expected Yield: ~90-98%

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material (Step 1) | 4-bromo-5-fluorobenzoic acid |

| Product (Step 1) | 4-bromo-5-fluoro-2-nitrobenzoic acid |

| Yield (Step 1) | 85-95% |

| Starting Material (Step 2) | 4-bromo-5-fluoro-2-nitrobenzoic acid |

| Product (Step 2) | This compound |

| Yield (Step 2) | 90-98% |

| Purity (Final Product) | >98% (by HPLC) |

Characterization Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 6.8 Hz, 1H), 7.95 (d, J = 8.8 Hz, 1H), 3.95 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 163.5, 158.9 (d, J = 265.6 Hz), 149.2, 137.9, 126.8 (d, J = 24.2 Hz), 121.3 (d, J = 5.1 Hz), 114.8 (d, J = 21.2 Hz), 53.4.

-

Mass Spectrometry (ESI): m/z 277.9 [M-H]⁻.

Safety Information

Both synthesis steps involve the use of corrosive and hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid and Fuming Nitric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle only in a fume hood.

-

N,N-Dimethylformamide (DMF): A skin and eye irritant.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a detailed framework for the synthesis of this compound. The provided protocols and data are intended to assist researchers in their synthetic endeavors. Modifications to these procedures may be necessary to optimize for specific laboratory conditions and scales.

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 4-bromo-5-fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules to predict its spectroscopic properties. Detailed, step-by-step experimental protocols for the key synthetic transformations are also provided, based on established and reliable chemical literature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including Methyl 4-bromobenzoate and Methyl 4-nitrobenzoate.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 - 8.2 | d | ~2-3 | H-3 |

| ~7.8 - 8.0 | d | ~8-9 | H-6 |

| ~3.9 | s | - | -OCH₃ |

Predictions are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~164-166 | C=O (ester) |

| ~158-162 (d, J≈250 Hz) | C-5 (C-F) |

| ~148-152 | C-2 (C-NO₂) |

| ~135-138 | C-4 (C-Br) |

| ~130-133 | C-6 |

| ~125-128 | C-1 |

| ~120-123 (d, J≈25 Hz) | C-3 |

| ~53 | -OCH₃ |

Predictions are based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.

Predicted IR and Mass Spectrometry Data

Table 3: Predicted IR and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Predicted Values |

| IR Spectroscopy (cm⁻¹) | ~1730-1740 (C=O, ester), ~1530 & ~1350 (NO₂, asymmetric and symmetric stretching), ~1250 (C-O, ester), ~1100 (C-F) |

| Mass Spectrometry (m/z) | Predicted [M]+ at ~277/279 (due to Br isotopes). Key fragments may include loss of -OCH₃, -NO₂, and Br. |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound can be envisioned starting from 4-bromo-5-fluoro-2-methylaniline. The proposed pathway involves a three-step sequence: nitration, oxidation, and esterification.

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 1-bromo-2-fluoro-4-methylbenzene (Not shown in diagram, but a plausible starting point)

A common method for the nitration of an aromatic ring is the use of a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol:

-

To a stirred solution of 1-bromo-2-fluoro-4-methylbenzene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water until the washings are neutral and then dried to yield 4-bromo-5-fluoro-2-nitrotoluene.

Step 2: Oxidation of 4-bromo-5-fluoro-2-nitrotoluene to 4-bromo-5-fluoro-2-nitrobenzoic acid

The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or sodium dichromate in an acidic medium.[1][2][3][4][5]

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, 4-bromo-5-fluoro-2-nitrotoluene is suspended in a solution of sodium dichromate in water.[1][4]

-

Concentrated sulfuric acid is added slowly and carefully to the stirred suspension.[1][4] The reaction is exothermic and should be controlled by the rate of addition.

-

After the initial exothermic reaction subsides, the mixture is heated to reflux for several hours to ensure complete oxidation.[1]

-

The reaction mixture is cooled, and the precipitated crude 4-bromo-5-fluoro-2-nitrobenzoic acid is collected by filtration and washed with cold water.

-

The crude acid can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Step 3: Esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid

The final step is a Fischer-Speier esterification of the carboxylic acid with methanol in the presence of an acid catalyst.[6][7][8]

Experimental Protocol:

-

A solution of 4-bromo-5-fluoro-2-nitrobenzoic acid in an excess of methanol is prepared in a round-bottomed flask.[6][7]

-

A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for several hours.[6][7]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis and Characterization.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 3. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents [patents.google.com]

Methyl 4-bromo-5-fluoro-2-nitrobenzoate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This in-depth technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Methyl 4-bromo-5-fluoro-2-nitrobenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data from safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a halogenated nitroaromatic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₅BrFNO₄[1] |

| Molecular Weight | 278.03 g/mol [1] |

| CAS Number | 1220886-29-2[1] |

| Appearance | White to Brown powder to crystal |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Bromo-5-fluoro-2-nitro-benzoic acid methyl ester, Benzoic acid, 4-bromo-5-fluoro-2-nitro-, methyl ester[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Pictograms:

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.[2]

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[2] | Protects against splashes and vapors that can cause severe eye irritation. |

| Skin Protection | Fire/flame resistant and impervious clothing. A lab coat should be worn and buttoned.[3] | Provides a barrier against accidental skin contact. |

| Hand Protection | Chemical-impermeable gloves. Butyl rubber or Neoprene gloves are generally recommended for nitro and brominated compounds. Inspect gloves prior to use.[3][4] | Prevents skin absorption, a primary route of exposure for nitroaromatic compounds. |

| Respiratory Protection | All handling should be done in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3] | Protects against inhalation of harmful vapors and dust. |

Handling and Storage

-

Handling: All handling of the powdered substance should occur within a certified chemical fume hood to minimize inhalation exposure.[2] Avoid formation of dust.[5] Keep away from heat, sparks, and open flames.[6] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, dark, and well-ventilated place in tightly closed, amber-colored containers.[6][7] Segregate from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[5][6]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[9] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Halogenated agents may produce acidic gases when discharged onto a fire.[10]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE as described in section 3.1. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Containment and Cleanup: For powdered chemicals, gently sweep them up with a dedicated broom and dustpan and collect them in a clear plastic hazardous chemical waste bag.[11] Protect nearby drains on floors or in sinks.[11] After the spill is collected, clean the surface with a detergent solution and a spill pad, and add these materials to the hazardous waste bag.[11]

Toxicological and Ecotoxicological Information

No specific quantitative toxicological data (e.g., LD50, LC50) or ecotoxicological data for this compound were found in the reviewed literature. However, the GHS classification "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) indicates significant oral toxicity.[1] As a halogenated organic compound, it is expected to be persistent and potentially bioaccumulative, and care should be taken to avoid environmental release.[12]

Experimental Protocols

Illustrative Synthesis of a Related Compound (1-bromo-5-fluoro-2-methyl-4-nitrobenzene):

-

Nitration: To a 100 ml three-necked flask, add the starting material (e.g., 2-bromo-4-fluorotoluene) (5.0 g, 26.5 mmol) and 98% concentrated sulfuric acid (50 ml).[13]

-

Cool the solution to 0-5 °C in an ice bath.[13]

-

Add potassium nitrate (3.5 g, 34.6 mmol) in portions while maintaining the temperature.[13]

-

Allow the reaction to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.[13]

-

Work-up: Pour the reaction mixture into a large amount of ice water.[13]

-

Extract the product with ethyl acetate.[13]

-

Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., petroleum ether) to yield the final product.[13]

Disposal Considerations

Waste from this material should be treated as hazardous. Halogenated organic wastes must be collected separately from non-halogenated waste.[14] Dispose of contents/container to an approved waste disposal plant.

Diagrams

References

- 1. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. hsa.ie [hsa.ie]

- 5. fishersci.com [fishersci.com]

- 6. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 7. How To [chem.rochester.edu]

- 8. Page loading... [guidechem.com]

- 9. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. faa.gov [faa.gov]

- 11. youtube.com [youtube.com]

- 12. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of Methyl 4-bromo-5-fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a versatile polysubstituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique arrangement of electron-withdrawing and leaving groups on the benzene ring dictates a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the synthesis and key reactions of this compound, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, hydrolysis of the methyl ester, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers utilizing this compound as a building block in the development of novel chemical entities.

Introduction

The strategic placement of a nitro group, a bromine atom, and a fluorine atom on the benzoate scaffold makes this compound a highly activated substrate for a variety of chemical transformations. The strong electron-withdrawing nature of the nitro group, positioned ortho to the ester and para to the bromine, significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This guide will delve into the core reactivity patterns of this molecule, providing practical experimental details and summarizing key data for ease of comparison.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H5BrFNO4 |

| Molecular Weight | 278.03 g/mol |

| CAS Number | 1220886-29-2 |

| Appearance | White to Brown powder/crystal |

| Melting Point | 69.0 - 73.0 °C |

Synthesis of this compound

While a direct, high-yield synthesis for this compound is not extensively documented in readily available literature, a plausible and commonly employed synthetic strategy involves the nitration of a suitable precursor, such as methyl 4-bromo-5-fluorobenzoate. The general workflow for such a transformation is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of an Aromatic Precursor (General Procedure)

This protocol is based on the nitration of a structurally similar compound and can be adapted for the synthesis of the title compound.[3][4]

Materials:

-

Methyl 4-bromo-5-fluorobenzoate (1.0 equiv)

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate (1.3 equiv)

-

Ice

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a three-necked flask, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

-

Slowly add Methyl 4-bromo-5-fluorobenzoate to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

Portion-wise, add potassium nitrate to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Expected Yield: Based on analogous reactions, a yield of 50-60% can be anticipated.[3]

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its functional groups. The key reaction types are detailed below.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms makes the aromatic ring highly susceptible to nucleophilic attack. The general mechanism for SNAr involves the formation of a resonance-stabilized Meisenheimer complex.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactions with primary and secondary amines proceed readily, typically with displacement of the more labile fluorine atom.

Experimental Protocol (General Procedure): Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., piperidine, morpholine) (1.2 equiv)

-

Potassium Carbonate (2.0 equiv)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a solution of this compound in DMSO, add the amine and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction mixture, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data (Representative): While specific data for the title compound is limited, similar reactions on activated fluoro-nitroaromatics with amines often proceed in high yields (70-95%).

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing a key intermediate for further functionalization. Common reducing agents include tin(II) chloride or catalytic hydrogenation.

Caption: General scheme for the reduction of the nitro group.

Experimental Protocol (Using SnCl2): Materials:

-

This compound (1.0 equiv)

-

Tin(II) chloride dihydrate (SnCl2·2H2O) (4.0 equiv)

-

Ethanol

-

Sodium bicarbonate solution

Procedure:

-

Dissolve this compound in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

-

Concentrate the solvent and purify the product as needed.

Quantitative Data (Representative): Reductions of aromatic nitro groups with tin(II) chloride typically afford the corresponding anilines in good to excellent yields (80-95%).

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Basic hydrolysis is commonly employed.

Experimental Protocol (Basic Hydrolysis): Materials:

-

This compound (1.0 equiv)

-

Sodium Hydroxide (2.0 equiv)

-

Methanol/Water mixture

-

Hydrochloric Acid

Procedure:

-

Dissolve this compound in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 1-2 hours.[5]

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry.

Quantitative Data (Representative): Alkaline hydrolysis of methyl benzoates generally proceeds in high yields, often exceeding 90%.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General Suzuki Coupling): Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3, 2.0 equiv)

-

Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

-

To a degassed mixture of the solvent, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst and heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 12-24 hours.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography.

Quantitative Data (Representative): Suzuki coupling reactions are known for their high efficiency, with yields often ranging from 70-95%, depending on the coupling partners and reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its predisposition to undergo nucleophilic aromatic substitution, the facile reduction of its nitro group, the potential for hydrolysis of the ester, and its utility in cross-coupling reactions make it a versatile platform for the synthesis of complex molecules. This guide has provided a detailed overview of its reactivity, supported by general experimental protocols and representative data, to aid researchers in its effective utilization in their synthetic endeavors. Further exploration of its reactivity and application in novel synthetic methodologies is warranted.

References

- 1. "13C NMR Chemical Shift Assignments of Nitrated Benzo[a]pyrenes Based o" by Kefa Karimu Onchoke [scholarworks.sfasu.edu]

- 2. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Role of Methyl 4-bromo-5-fluoro-2-nitrobenzoate in Modern Drug Discovery

For Immediate Release

In the intricate landscape of pharmaceutical research and development, the strategic use of versatile synthetic intermediates is paramount to the efficient construction of complex bioactive molecules. Among these crucial building blocks, Methyl 4-bromo-5-fluoro-2-nitrobenzoate has emerged as a pivotal component, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its application as a key intermediate in the development of novel drug candidates, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a polysubstituted benzene derivative with the molecular formula C₈H₅BrFNO₄.[1] Its structure is characterized by the presence of electron-withdrawing nitro and bromo groups, alongside a fluorine atom and a methyl ester functionality. These features render the molecule highly reactive and amenable to a variety of chemical transformations, making it an ideal starting point for the synthesis of more complex molecular architectures.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrFNO₄ | --INVALID-LINK-- |

| Molecular Weight | 278.03 g/mol | --INVALID-LINK-- |

| CAS Number | 1220886-29-2 | --INVALID-LINK-- |

| Appearance | Off-white to faint yellow solid | |

| Purity | ≥95% |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 4-bromo-5-fluoro-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-bromo-5-fluoro-2-nitrobenzoic acid

This protocol details the methylation of 4-bromo-5-fluoro-2-nitrobenzoic acid to yield the target intermediate.

Materials:

-

4-bromo-5-fluoro-2-nitrobenzoic acid

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-bromo-5-fluoro-2-nitrobenzoic acid (20.40 mmol) in DMF (80.0 mL) at 0°C, add potassium carbonate (42.47 mmol).[2]

-

Add methyl iodide (61.92 mmol) to the mixture.[2]

-

After stirring at 0°C for 15 minutes, heat the reaction to 40°C for 2 hours.[2]

-

Filter the mixture and concentrate the filtrate.[2]

-

Dissolve the residue in EtOAc (150 mL) and wash sequentially with water (2 x 100 mL) and brine (100 mL).[2]

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.[2]

Application as a Synthetic Intermediate in Kinase Inhibitor Synthesis

The strategic positioning of the nitro, bromo, and fluoro groups on the benzene ring of this compound makes it a highly valuable precursor for the synthesis of heterocyclic compounds, particularly benzimidazoles, which are core structures in many kinase inhibitors. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring system.

Synthetic Pathway to a Focal Adhesion Kinase (FAK) Inhibitor

A representative synthetic pathway leveraging a similar nitrobenzene intermediate for the synthesis of a Focal Adhesion Kinase (FAK) inhibitor is illustrated below. This pathway highlights the key transformations that are also applicable to this compound.

Caption: Synthetic workflow from the intermediate to a FAK inhibitor.

Key Experimental Transformations

3.2.1. Nitro Group Reduction

The reduction of the nitro group to an amine is a critical step. A common and efficient method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound derivative

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

In a round-bottom flask, dissolve the nitro-containing starting material in methanol.

-

Carefully add 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas, then maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to obtain the aniline derivative.

3.2.2. Benzimidazole Ring Formation

The resulting diamine can be cyclized with a variety of reagents, such as aldehydes or carboxylic acid derivatives, to form the benzimidazole core.

Role in Targeting the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is implicated in various cancers, making it an attractive therapeutic target. Inhibitors of FAK, such as GSK2256098, can block these pathological processes.

Caption: Inhibition of the FAK signaling pathway by GSK2256098.

GSK2256098 is a selective FAK kinase inhibitor that targets the phosphorylation site of FAK at tyrosine 397.[3] By inhibiting FAK, GSK2256098 can modulate downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, ultimately leading to decreased cell viability, reduced anchorage-independent growth, and impaired motility in cancer cells.

Conclusion

This compound is a strategically important intermediate in the synthesis of complex, biologically active molecules. Its versatile reactivity allows for the efficient construction of heterocyclic scaffolds that are central to many modern therapeutics. The application of this intermediate in the synthesis of kinase inhibitors, such as those targeting the FAK pathway, underscores its significance in the ongoing efforts to develop novel and effective treatments for cancer and other proliferative diseases. The detailed synthetic protocols and an understanding of the targeted biological pathways provide a solid foundation for researchers to leverage this valuable building block in their drug discovery programs.

References

Methyl 4-bromo-5-fluoro-2-nitrobenzoate: A Versatile Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a strategically functionalized aromatic compound that holds significant promise as a versatile starting material in the synthesis of complex bioactive molecules. Its unique arrangement of bromo, fluoro, nitro, and methyl ester groups on a benzene ring provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the field of medicinal chemistry. This technical guide explores the potential applications of this compound, with a particular focus on its role in the synthesis of potent enzyme inhibitors for targeted cancer therapy. This document will detail its chemical properties, potential synthetic routes to high-value compounds, and present relevant biological data for molecules derived from analogous precursors.

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a driving force in modern drug discovery. The design and synthesis of small molecules that can modulate the activity of specific biological targets, such as enzymes involved in disease pathways, is a cornerstone of this effort. Fluorinated organic compounds are of particular interest due to the unique properties that the fluorine atom imparts to a molecule, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound emerges as a key building block in this context, offering multiple reaction sites for the construction of complex heterocyclic scaffolds present in many biologically active compounds.

This guide will specifically explore its potential in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFNO₄ | PubChem |

| Molecular Weight | 278.03 g/mol | PubChem |

| CAS Number | 1220886-29-2 | PubChem |

| Appearance | Solid (predicted) | --- |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Solubility | Not available | --- |

Potential Applications in Drug Discovery: Synthesis of PARP Inhibitors

One of the most compelling potential applications of this compound is as a precursor for the synthesis of PARP inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand DNA breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, ultimately resulting in cell death through a process known as synthetic lethality.

Talazoparib is a potent PARP inhibitor used for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer. While the exact commercial synthesis of Talazoparib may vary, scientific literature describes synthetic routes that utilize a similarly substituted fluoro-nitrobenzoate core, highlighting the potential of this compound for the synthesis of Talazoparib analogues or other novel PARP inhibitors.

Biological Activity of a Representative PARP Inhibitor

The following table summarizes the biological activity of Talazoparib, a potent PARP inhibitor synthesized from a precursor analogous to this compound. This data illustrates the high potency that can be achieved for molecules derived from this class of building blocks.

| Compound | Target | Kᵢ (nM) | EC₅₀ (nM) | Cell Line |

| Talazoparib | PARP-1 | 1.2 | 0.3 | MX-1 (BRCA1 mutant) |

| Talazoparib | PARP-2 | 0.87 | 5 | Capan-1 (BRCA2 mutant) |

Source: Journal of Medicinal Chemistry, 2016, 59(1), 335-357[1]

Experimental Protocols

While a specific, detailed experimental protocol starting directly from this compound for a named drug is not publicly available, the following represents a generalized, plausible synthetic sequence for the elaboration of this intermediate into a complex heterocyclic system, based on known chemical transformations for similar molecules.

General Synthetic Workflow for the Elaboration of this compound

Caption: Generalized synthetic workflow for drug discovery.

Hypothetical Protocol for Nucleophilic Aromatic Substitution

Objective: To displace the fluorine atom of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., piperidine, morpholine, or a more complex amine synthon) (1.2 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in DMF, add the amine and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Hypothetical Protocol for Reduction of the Nitro Group

Objective: To reduce the nitro group of the substituted product to an amine.

Materials:

-

Substituted nitrobenzoate from the previous step (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (catalytic amount) or Hydrochloric acid (HCl)

-

Ethanol (EtOH) and Water

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend the substituted nitrobenzoate in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

Signaling Pathway

The bioactive molecules synthesized from this compound and its analogues, such as PARP inhibitors, function within the intricate network of DNA damage response pathways.

Caption: PARP inhibition signaling pathway.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its utility as a precursor for complex, biologically active molecules, particularly in the synthesis of targeted therapies like PARP inhibitors, makes it a compound of high interest for researchers in both academic and industrial settings. The strategic placement of its functional groups allows for a wide range of chemical modifications, providing a robust platform for the generation of novel chemical entities with therapeutic potential. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

An In-depth Technical Guide to Methyl 4-bromo-5-fluoro-2-nitrobenzoate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a key aromatic building block in medicinal chemistry, valued for its strategic placement of reactive functional groups. The presence of bromo, fluoro, and nitro substituents on the benzene ring allows for a diverse range of chemical transformations, making it a versatile precursor in the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules. This technical guide provides a comprehensive review of its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its applications in the development of therapeutic agents, particularly in the realm of kinase inhibitors and anti-cancer drugs.

Chemical and Physical Properties

This compound is a polysubstituted benzene derivative with the molecular formula C₈H₅BrFNO₄.[1] Its structural features, including a bromine atom, a fluorine atom, a nitro group, and a methyl ester, contribute to its unique reactivity and utility in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic substitution, while the bromo substituent provides a handle for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFNO₄ | [1] |

| Molecular Weight | 278.03 g/mol | [1] |

| CAS Number | 1220886-29-2 | [1] |

| Appearance | White to Brown powder/crystal | [2] |

| Melting Point | 69.0 - 73.0 °C | [2] |

| Purity | >98.0% (GC) | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)F | [1] |

| InChIKey | HPMNCYDJGIMYKN-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration and bromination of a suitable fluorotoluene precursor to form 4-bromo-5-fluoro-2-nitrobenzoic acid, followed by esterification.

Synthesis of the Precursor: 4-bromo-5-fluoro-2-nitrobenzoic acid

A common route to the carboxylic acid precursor involves the oxidation of the corresponding nitrotoluene.

Experimental Protocol: Oxidation of 4-bromo-5-fluoro-2-nitrotoluene

This protocol is adapted from general procedures for the oxidation of nitrotoluenes to their corresponding benzoic acids.[3]

-

Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, add 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq), sodium dichromate (2.3 eq), and water.

-

Acid Addition: While stirring, slowly add concentrated sulfuric acid (a significant excess) to the mixture. The addition is exothermic and should be controlled to maintain a safe reaction temperature.

-

Reaction: After the addition of sulfuric acid is complete, heat the mixture to a gentle boil for approximately 30 minutes to ensure the completion of the oxidation.

-

Work-up: Cool the reaction mixture and dilute it with water. Filter the crude 4-bromo-5-fluoro-2-nitrobenzoic acid.

-

Purification: To remove chromium salts, wash the crude product with a dilute sulfuric acid solution. Subsequently, dissolve the product in a dilute sodium hydroxide solution and filter to remove any remaining inorganic impurities and unreacted starting material. Acidify the filtrate with dilute sulfuric acid to precipitate the purified 4-bromo-5-fluoro-2-nitrobenzoic acid. Filter the product, wash with water, and dry.

Esterification to this compound

The final step is the esterification of the carboxylic acid.

Experimental Protocol: Methyl Esterification

-

Reaction Setup: Dissolve 4-bromo-5-fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol in a round-bottomed flask.

-

Catalyst Addition: Slowly add concentrated sulfuric acid as a catalyst.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice water. The product, this compound, will precipitate.

-

Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Chemical Reactivity and Transformations

The reactivity of this compound is dictated by its functional groups, offering several avenues for synthetic elaboration.

Nucleophilic Aromatic Substitution (SNA r)

The fluorine atom is highly activated towards nucleophilic aromatic substitution due to the presence of the ortho-nitro group. This allows for the introduction of various nucleophiles at this position.

Experimental Protocol: General Procedure for SNAr

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.1-1.5 eq) and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine; 2.0 eq).

-

Reaction: Heat the reaction mixture and monitor its progress by TLC. Reaction temperatures can range from room temperature to elevated temperatures depending on the nucleophilicity of the incoming group.

-

Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, which is a common transformation in the synthesis of many heterocyclic compounds.

Experimental Protocol: Nitro Group Reduction

-

Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride in water), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][5]

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: If using a metal reductant, filter the reaction mixture to remove the metal salts and concentrate the filtrate. If using catalytic hydrogenation, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Purification: The resulting aniline can be purified by column chromatography or used directly in the next step.

Cross-Coupling Reactions

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. Its utility is particularly notable in the synthesis of kinase inhibitors and other anti-cancer agents.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[6] The substituted aminopyrimidine and related heterocyclic cores found in many kinase inhibitors can be constructed using building blocks derived from this compound.[7] For instance, the reduction of the nitro group to an aniline, followed by cyclization with appropriate reagents, can lead to the formation of quinazoline or other heterocyclic systems that are central to the structure of many kinase inhibitors. The bromine and fluorine atoms can be further functionalized to modulate the potency, selectivity, and pharmacokinetic properties of the final compounds.

Precursor for Anti-Cancer Agents

Nitroaromatic compounds themselves have been investigated as potential anti-cancer agents, with their mechanism of action often linked to their alkylating properties.[8] Furthermore, the versatile substitution pattern of this compound makes it an ideal starting material for the synthesis of novel compounds for high-throughput screening in cancer drug discovery programs. The ability to readily introduce diverse chemical functionalities allows for the rapid generation of compound libraries to explore structure-activity relationships.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity allows for selective functionalization at multiple positions on the aromatic ring, providing access to a wide array of complex molecules. The straightforward synthesis of this compound, coupled with its utility in constructing key heterocyclic scaffolds, ensures its continued importance in the discovery and development of novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- 1. This compound | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1220886-29-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-bromo-5-fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[2] Methyl 4-bromo-5-fluoro-2-nitrobenzoate is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the synthesis of complex biaryl structures, which are common motifs in drug candidates.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. The presence of both a fluorine atom and a strongly electron-withdrawing nitro group on the aromatic ring influences the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition by the palladium catalyst.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nitro group is known to facilitate this rate-determining step.[4]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[1]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the aryl bromide.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of aryl bromides with similar electronic properties to this compound. This data serves as a guide for reaction optimization.

Table 1: Screening of Catalysts and Ligands

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | e.g., 75 |

| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | e.g., 85 |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 16 | e.g., 80 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 6 | e.g., 90 |

Yields are illustrative and based on reactions with structurally similar electron-deficient aryl bromides.

Table 2: Effect of Base and Solvent on a Model Reaction

| Entry | Base (2.5 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | e.g., 78 |

| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | e.g., 82 |

| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 10 | e.g., 88 |

| 4 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 14 | e.g., 72 |

| 5 | K₃PO₄ | DMF | 90 | 16 | e.g., 85 |

Model Reaction: this compound with Phenylboronic acid using Pd(dppf)Cl₂ (3 mol%). Yields are hypothetical and for illustrative purposes.

Visualizations

Diagram 1: Experimental Workflow for Suzuki Coupling

Caption: A generalized workflow for the Suzuki coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 4-bromo-5-fluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the synthesis of arylamines from aryl halides. Its broad substrate scope and functional group tolerance make it a highly valuable tool for the construction of complex molecules.[1]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of Methyl 4-bromo-5-fluoro-2-nitrobenzoate, an electron-deficient aryl halide. The presence of multiple electron-withdrawing groups (nitro, fluoro, and methyl ester) on the aromatic ring requires careful consideration of reaction conditions to achieve high efficiency and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) complex.[1]

-

Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]

The choice of catalyst, ligand, base, and solvent is critical for the success of this transformation, especially given the electron-deficient nature of the substrate and the presence of a nitro group, which can be sensitive to certain reaction conditions.[2]

Data Presentation: A Survey of Relevant Buchwald-Hartwig Aminations

The following table summarizes reaction conditions and yields for the Buchwald-Hartwig amination of various aryl bromides, with a focus on substrates bearing electron-withdrawing groups. This data provides a comparative framework for the expected outcomes with this compound.

| Entry | Aryl Bromide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU | DMF | 100 | 18 | 83 |

| 2 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU | Toluene | 100 | 18 | ~70-80 |

| 3 | 2-Bromo-1,3-dimethylbenzene | Cyclohexylamine | GPhos-Pd-G3 (0.5) | - | NaOtBu | THF | RT | 1 | 95 |

| 4 | 4-Bromo-2-fluoroaniline | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |

| 5 | 2-Bromo-6-methylpyridine | Cyclohexylamine | BrettPhos-Pd-G3 (1) | - | LiHMDS | THF | 65 | 4 | 91 |

| 6 | 4-Bromo-1-nitrobenzene | Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOtBu | Toluene | 100 | 0.17 | >95 |

| 7 | 4-Bromotoluene | Piperazine | Pd₂(dba)₂ / (±)BINAP | - | NaOtBu | m-Xylene | MW | - | High |

Experimental Protocol: General Procedure for the Amination of this compound

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of electron-deficient aryl bromides. Optimization of reaction parameters may be necessary to achieve the best results for specific amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-2.5 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Nitrogen or Argon)

A Note on Reagent Selection:

-